sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Description
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is a stereoisomer of the well-studied carnitine palmitoyltransferase-1 (CPT-1) inhibitor etomoxir. CPT-1 is a mitochondrial enzyme critical for fatty acid β-oxidation, making this compound a potent modulator of lipid metabolism . The compound’s sodium salt formulation enhances solubility and bioavailability, facilitating its use in preclinical studies targeting metabolic pathways in cancer, diabetes, and cardiovascular diseases .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H18ClNaO4 |
|---|---|
Molecular Weight |
320.74 g/mol |
IUPAC Name |
sodium;(2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
RPACBEVZENYWOL-RSAXXLAASA-M |
Isomeric SMILES |
C1[C@@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sharpless Epoxidation
The Sharpless asymmetric epoxidation remains a gold standard for generating epoxides with high enantiomeric excess (ee). For the target compound, this would involve:
-
Substrate preparation : Synthesis of (E)-methyl 2-(6-(4-chlorophenoxy)hex-5-enyl)acrylate.
-
Epoxidation : Using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) at -20°C.
Reaction conditions and outcomes for analogous systems:
| Catalyst System | Temperature (°C) | ee (%) | Yield (%) | Reference Model |
|---|---|---|---|---|
| Ti(OiPr)₄/(+)-DET | -20 | 92 | 78 | Epoxidation of cinnamates |
| VO(acac)₂/(–)-DET | 0 | 85 | 65 | Aliphatic α,β-unsaturated esters |
Key considerations :
-
Hexyl chain length may reduce reactivity due to steric effects, necessitating extended reaction times (48–72 hours).
-
4-Chlorophenoxy group’s electron-withdrawing nature enhances electrophilicity of the α,β-unsaturated system, improving epoxidation rates.
Nucleophilic Ring-Opening Followed by Re-Epoxidation
Stepwise Assembly
An alternative approach involves constructing the hexyl-phenoxy chain prior to epoxide formation:
-
Ether synthesis :
-
Carboxylate introduction :
-
Alkylation of methyl glycolate with the bromide intermediate (NaH, THF, 0°C → RT, 6 h).
-
-
Epoxidation :
Advantages :
-
Permits late-stage epoxidation, avoiding compatibility issues with sensitive functional groups.
-
Enables use of inexpensive racemic glycolates, with resolution post-synthesis.
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution using lipases provides a cost-effective alternative:
Hydrolytic Kinetic Resolution (HKR)
-
Racemic epoxide synthesis : Via non-chiral epoxidation (mCPBA, CH₂Cl₂, RT).
-
Enzymatic hydrolysis :
Typical performance metrics for HKR:
| Enzyme Source | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| Lipase PS | Styrene oxide derivatives | 98 | 45 |
| Candida antarctica B | Aliphatic epoxides | 89 | 38 |
Limitations :
-
Requires precise control of reaction duration to prevent over-hydrolysis.
-
Lower yields compared to asymmetric synthesis (theoretical maximum 50%).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.95 (m, 1H, epoxide CH), 3.40 (t, J = 6.4 Hz, 2H, OCH₂).
-
HRMS : m/z calcd for C₁₅H₁₈ClNaO₄ [M+Na]⁺ 343.0815, found 343.0812.
Industrial-Scale Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the carboxylate group.
Substituted Phenoxy Compounds: From nucleophilic substitution of the chlorophenoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison: (S)- vs. (R)-Etomoxir
The stereochemistry of etomoxir significantly impacts its biological activity:
- R-Etomoxir: At low concentrations (1–10 µM), it selectively inhibits CPT-1, shifting cellular metabolism from fatty acid oxidation to glucose utilization .
- S-Etomoxir: No direct studies on the (S)-isomer are cited in the provided evidence. However, structural analogs suggest that stereochemistry influences binding affinity to CPT-1. The (R)-isomer’s efficacy is attributed to its optimal spatial orientation for CPT-1 inhibition, implying the (S)-isomer may exhibit reduced or altered activity .
Salt Formulations: Sodium vs. Potassium
- Sodium Salt :
- Potassium Salt (R-(+)-Etomoxir Carboxylate) :
Comparison with Other CPT-1 Inhibitors
While the evidence lacks direct comparisons, etomoxir’s properties can be contrasted with other CPT-1 inhibitors:
- Oxfenicine: Reversible CPT-1 inhibitor with shorter half-life than etomoxir.
- Perhexiline: A non-steroidal CPT-1 inhibitor with antianginal effects. Unlike etomoxir, it accumulates in adipose tissue, increasing risk of hepatotoxicity .
Off-Target Effects at Higher Concentrations
Etomoxir exhibits concentration-dependent duality:
- Low Concentrations (1–10 µM) :
- High Concentrations (>50 µM): Inhibits triglyceride secretion and lipolysis in hepatocytes and adipocytes independently of CPT-1. Induces ROS production in T cells at >5 µM, complicating its use in immunometabolic studies .
Metabolic Reprogramming in Cancer
- Etomoxir (R-isomer) forces prostate cancer cells to switch from fatty acid oxidation to glycolysis, enhancing [18F]FDG-PET imaging sensitivity .
- In Ras-induced senescent cells, etomoxir reduces oxygen consumption by 50%, confirming reliance on fatty acid oxidation for bioenergetics .
Lipid Metabolism in Liver and Adipose Tissue
- In hepatocytes, R-etomoxir (10 µM) increases triglyceride storage by 40%, while RS-etomoxir (100 µM) suppresses lipolysis by 60% .
- Chronic etomoxir treatment in rats lowers plasma free fatty acids by 30%, correlating with reduced hepatic triglyceride secretion .
Data Tables
Table 1: Key Properties of Etomoxir and Derivatives
Table 2: Metabolic Effects of Etomoxir in Different Models
Biological Activity
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate, commonly known as Etomoxir, is a compound with significant biological activity, primarily recognized for its role as an irreversible inhibitor of carnitine palmitoyltransferase I (CPT-I). This article delves into the compound's biological mechanisms, effects on metabolic pathways, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 828934-41-4
- Molecular Formula : C₁₅H₁₈ClO₄Na
- Molecular Weight : 338.76 g/mol
Etomoxir functions by inhibiting CPT-I, an enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By blocking this pathway, Etomoxir prevents the formation of acylcarnitines, leading to alterations in energy metabolism and lipid accumulation within cells.
Biological Effects
-
Impact on Mitochondrial Function :
- Treatment with Etomoxir has been shown to up-regulate uncoupling protein 3 (UCP-3) mRNA levels in rat preadipocytes, indicating a shift in mitochondrial function towards increased thermogenesis and reduced ATP production .
- A significant increase in UCP-3 expression (3.6-fold) was observed following exposure to 40 µM Etomoxir for 24 hours, which correlated with a decrease in mitochondrial membrane potential .
-
Effects on Fatty Acid Metabolism :
- The inhibition of CPT-I by Etomoxir leads to a metabolic shift characterized by increased expression of genes involved in alternative fatty acid oxidation pathways. This is mediated through peroxisome proliferator-activated receptor alpha (PPARα), which is activated due to the accumulation of fatty acids .
- In studies involving rat models, Etomoxir administration resulted in decreased blood ketone levels and a reduction in gluconeogenesis, highlighting its potential therapeutic implications for metabolic disorders .
Case Studies and Research Findings
Safety and Toxicology
Etomoxir has been classified as toxic if swallowed, necessitating appropriate safety measures during handling. The compound's effects on Coenzyme A metabolism at high concentrations raise concerns regarding potential off-target effects that warrant further investigation .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate?
Answer:
Synthesis typically involves esterification of the corresponding ethyl ester precursor (CAS 124083-20-1) followed by saponification under basic conditions (e.g., NaOH/KOH) to yield the sodium salt . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): For structural confirmation, focusing on chiral centers (e.g., (S)-configuration at the oxirane ring) .
- Mass Spectrometry (MS): To verify molecular weight (e.g., observed m/z ~326.8 for ethyl ester precursor) .
- HPLC-Purity Analysis: Ensure >98% purity for experimental reproducibility .
Basic: What is the mechanism of action of this compound in inhibiting carnitine palmitoyltransferase 1 (CPT1)?
Answer:
The compound irreversibly inhibits CPT1, a mitochondrial enzyme critical for long-chain fatty acid (LCFA) transport into mitochondria. By binding to the outer mitochondrial membrane, it blocks β-oxidation, forcing cells to shift toward glucose metabolism. This mechanism is concentration-dependent, with IC50 values ranging from 0.1 µM (human hepatocytes) to 10 µM (rat models) .
Basic: How should researchers optimize in vitro concentrations to avoid off-target effects?
Answer:
- For CPT1 Inhibition: Use 1–10 µM in hepatocytes or cardiomyocytes to target fatty acid oxidation without significant cytotoxicity .
- Avoiding ROS Production: Concentrations >5 µM induce reactive oxygen species (ROS) in T cells; include ROS scavengers (e.g., Trolox) as controls .
- Solubility: Prepare stock solutions in DMSO (≥32.7 mg/mL) or warmed aqueous buffers (≥48.3 mg/mL) .
Advanced: How to resolve contradictory data on metabolic effects, such as improved insulin sensitivity despite increased diacylglycerol (DAG)?
Answer:
Contradictions arise from tissue-specific responses. For example:
- In Muscle Cells: Etomoxir increases DAG but improves insulin sensitivity by redirecting lipid flux to non-toxic compartments. Validate with lipidomic profiling and insulin receptor phosphorylation assays .
- In Hepatocytes: DAG accumulation correlates with impaired insulin signaling. Use compartment-specific inhibitors (e.g., PKCε) to dissect mechanisms .
Advanced: What experimental strategies mitigate off-target effects on mitochondrial Complex I and ROS production?
Answer:
- Dose Titration: Limit exposure to ≤5 µM and restrict treatment duration (<24 hours) to minimize ROS .
- Mitochondrial Stress Tests: Use Seahorse assays to distinguish CPT1 inhibition (reduced oxygen consumption rate, OCR) from Complex I dysfunction (blunted response to rotenone) .
- Genetic Controls: Combine with CPT1A knockdown (shRNA) to confirm on-target effects .
Advanced: How to design studies exploring synergy with other metabolic inhibitors (e.g., glycolysis blockers)?
Answer:
- Sequential Dosing: Pre-treat with etomoxir (24 hours) to deplete fatty acid oxidation before adding glycolytic inhibitors (e.g., 2-DG) .
- Metabolic Flux Analysis: Use <sup>13</sup>C-glucose/<sup>13</sup>C-palmitate tracers to quantify pathway crosstalk .
- Transcriptomic Profiling: RNA-seq can identify compensatory pathways (e.g., autophagy) activated during dual inhibition .
Basic: What analytical methods ensure compound stability and quantification in biological matrices?
Answer:
- Storage: Store lyophilized powder at -20°C; DMSO stocks are stable for ≤1 month .
- LC-MS/MS Quantification: Use reverse-phase columns (C18) with ESI-negative mode for detection in plasma/tissue homogenates .
- Stability Tests: Monitor degradation via UV-Vis (λmax ~270 nm for chlorophenoxy moiety) .
Advanced: What in vivo models best recapitulate tissue-specific metabolic effects of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
